tert-Butyl (3-(fluorosulfonyl)propyl)carbamate

Activity-Based Protein Profiling Bifunctional Linker Chemistry Sequential Bioconjugation

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate (CAS 2137752-20-4) is a bench-stable, bifunctional organic building block featuring a tert-butyloxycarbonyl (Boc)-protected primary amine tethered to an aliphatic sulfonyl fluoride warhead by a three-carbon propyl spacer. Its molecular formula (C₈H₁₆FNO₄S, MW 241.28) incorporates both a sulfur(VI) fluoride exchange (SuFEx)-competent electrophile and a latent nucleophile, enabling sequential, chemoselective derivatization.

Molecular Formula C8H16FNO4S
Molecular Weight 241.28 g/mol
Cat. No. B12954617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(fluorosulfonyl)propyl)carbamate
Molecular FormulaC8H16FNO4S
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCS(=O)(=O)F
InChIInChI=1S/C8H16FNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11)
InChIKeyAGCRDVDTMZGKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate: A Bifunctional Aliphatic SuFEx Linker for Modular Probe and Drug Discovery


tert-Butyl (3-(fluorosulfonyl)propyl)carbamate (CAS 2137752-20-4) is a bench-stable, bifunctional organic building block featuring a tert-butyloxycarbonyl (Boc)-protected primary amine tethered to an aliphatic sulfonyl fluoride warhead by a three-carbon propyl spacer . Its molecular formula (C₈H₁₆FNO₄S, MW 241.28) incorporates both a sulfur(VI) fluoride exchange (SuFEx)-competent electrophile and a latent nucleophile, enabling sequential, chemoselective derivatization . As a member of the sulfonyl fluoride class, the compound inherits the privileged biocompatibility profile of S–F warheads—balancing sufficient aqueous stability for biomolecular experiments with the electrophilicity required to covalently engage context-specific serine, threonine, tyrosine, lysine, cysteine, and histidine residues [1]. When released by mild acidic deprotection, the primary amine can be conjugated to fluorophores, affinity tags, or pharmacophores, making this compound a strategic intermediate for activity-based protein profiling (ABPP), targeted covalent inhibitor construction, and SuFEx-enabled library synthesis [1].

Why tert-Butyl (3-(fluorosulfonyl)propyl)carbamate Cannot Be Replaced by Simple Sulfonyl Fluorides or Aryl SuFEx Hubs


Generic substitution with commodity sulfonyl fluorides such as phenylmethylsulfonyl fluoride (PMSF) or (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) introduces significant functional and performance trade-offs that compromise modular synthesis workflows. PMSF, while highly reactive, suffers from rapid hydrolytic degradation (aqueous half-life of only 110 min at pH 7.5 and 35 min at pH 8) and requires pre-dissolution in organic solvents, limiting its utility in multi-step bioconjugation [1]. AEBSF offers improved aqueous solubility but lacks a protected amine handle, restricting its use to single-warhead applications. Aryl sulfonyl fluorides, in contrast, exhibit attenuated electrophilicity that can be tuned through ring substitution, but their planar geometry and larger steric footprint may preclude binding-site accommodation compared to flexible aliphatic linkers [1]. tert-Butyl (3-(fluorosulfonyl)propyl)carbamate uniquely integrates three design elements—an aliphatic sulfonyl fluoride for optimal reactivity-biocompatibility balance, a Boc-orthogonal protecting group enabling sequential unmasking without warhead decomposition, and a propyl spacer that provides conformational flexibility while minimizing non-specific hydrophobic interactions—in a single, commercially tractable intermediate . These orthogonal features cannot be simultaneously recapitulated by mixing simple reagents.

Quantitative Differentiation Evidence for tert-Butyl (3-(fluorosulfonyl)propyl)carbamate Versus Comparator Sulfonyl Fluoride Reagents


Boc-Protected Primary Amine Orthogonality Versus Unprotected Aminoethyl Sulfonyl Fluoride (AEBSF)

Unlike AEBSF, which presents a permanently free primary amine that competes with desired nucleophilic targets during SuFEx ligation, tert-Butyl (3-(fluorosulfonyl)propyl)carbamate incorporates a Boc-protected amine that remains inert under SuFEx conditions (typically organic bases or Lewis acid catalysts) . Quantitative comparison of functional group orthogonality: the Boc group on the target compound requires specific acidic deprotection (e.g., TFA or HCl/dioxane) with reported half-lives for Boc cleavage under standard conditions being <30 min at room temperature, whereas AEBSF's free amine can undergo undesired N-sulfonylation during SuFEx reactions, reducing effective yield by an estimated 15–40% depending on stoichiometry [1]. This protecting group strategy enables true sequential, chemoselective functionalization—SuFEx at the S(VI) center first, followed by amine deprotection and subsequent conjugation—a workflow that is inaccessible with AEBSF.

Activity-Based Protein Profiling Bifunctional Linker Chemistry Sequential Bioconjugation

Aliphatic Propyl Spacer Flexibility Enables Superior Target-Site Accommodation Versus Planar Aryl Sulfonyl Fluorides

Crystallographic evidence from the PPT1–palmityl sulfonyl fluoride complex (PDB 1EXW) demonstrates that aryl sulfonyl fluoride inhibitors cannot be sterically accommodated in certain enzyme binding pockets, whereas aliphatic tails productively occupy hydrophobic channels to achieve irreversible Ser115 engagement [1]. The target compound's saturated three-carbon propyl spacer provides conformational flexibility (estimated 3–4 rotatable bonds) that enables the sulfonyl fluoride warhead to sample multiple orientations within a binding site, unlike the rigid, planar geometry of phenyl sulfonyl fluorides (e.g., PMSF, phenyl ring with 0 rotatable bonds between warhead and attachment point) [1]. In the PPT1 case, the aliphatic palmityl sulfonyl fluoride (C₁₆) achieved quantitative covalent modification, whereas an aryl SF inhibitor showed no detectable binding—a stark difference in target engagement directly attributable to linker flexibility and geometry [1].

Covalent Inhibitor Design Structure-Activity Relationship Binding-Site Accessibility

Optimal Spacer Length Balances Aqueous Stability and Reactivity Relative to Longer-Chain Aliphatic Sulfonyl Fluorides

Aliphatic sulfonyl fluoride aqueous stability is directly modulated by chain length; PMSF (C₁) degrades with a half-life of 110 min at pH 7.5, whereas longer lipophilic chains (e.g., palmityl sulfonyl fluoride, C₁₆) exhibit enhanced stability due to micellar or aggregate protection but suffer from poor solubility (requiring organic co-solvents) and potential non-specific protein binding [1]. The target compound's C₃ propyl spacer occupies an intermediate hydrophobicity regime (calculated logP ~1.0–1.5 for the neutral Boc-carbamate) that predicts sufficient aqueous solubility for direct use in biochemical assays while maintaining the necessary electrophilic character for serine hydrolase engagement [1]. Medium-to-long chain alkanesulfonyl fluorides (≥C₁₂) demonstrated effective lipoprotein lipase inhibition, but their high logP (>5) necessitates specialized formulation for in vitro assays and limits broad utility [1].

Aqueous Stability Hydrophobicity Sulfonyl Fluoride Reactivity

Procurement-Driven Application Scenarios for tert-Butyl (3-(fluorosulfonyl)propyl)carbamate in Drug Discovery and Chemical Biology


Activity-Based Protein Profiling (ABPP) Probe Assembly via Sequential SuFEx–Amide Conjugation

The Boc-protected amine enables a two-step probe construction: (1) SuFEx ligation of the sulfonyl fluoride with a phenol- or amine-bearing fluorescent reporter (e.g., dansyl or BODIPY derivatives) under mild basic conditions, leaving the Boc group intact; (2) quantitative Boc deprotection with TFA to reveal the primary amine for NHS-ester or isothiocyanate coupling to a target-recognition element. This orthogonal sequence, validated in class-level SuFEx–bioconjugation protocols, eliminates cross-reactivity complications inherent to AEBSF-based one-pot approaches [1].

Covalent Inhibitor Fragment Library Synthesis Targeting Serine Hydrolases with Sterically Demanding Active Sites

The flexible C₃ aliphatic spacer permits the sulfonyl fluoride warhead to reach catalytic serine residues in narrow or hydrophobic pockets where planar aryl SF fragments (e.g., PMSF or substituted benzenesulfonyl fluorides) are sterically excluded, as demonstrated by the PPT1–palmityl SF co-crystal structure [1]. Fragment libraries constructed from the target compound can be diversified at the Boc-deprotected amine with carboxylic acid building blocks, enabling rapid SAR exploration around the propyl linker geometry .

SuFEx-Clickable Monomer for Covalent Drug–Linker–Payload Conjugates

The compound serves as a heterobifunctional SuFEx hub: the sulfonyl fluoride reacts chemoselectively with aryl silyl ethers or amines on a drug-like molecule, while the deprotected amine is subsequently conjugated to a payload (e.g., a fluorophore, biotin affinity tag, or PEG solubilizer) [1]. This modular approach avoids the hydrolytic instability of sulfonyl chlorides and the single-attachment-point limitation of mono-electrophilic SF reagents, making it suitable for constructing homogeneous, well-characterized conjugates for target engagement studies [1].

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